![molecular formula C13H6Cl2O4 B14596003 3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61189-38-6](/img/structure/B14596003.png)
3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a chemical compound known for its unique structure and properties It belongs to the class of pyranobenzopyran derivatives, which are characterized by a fused ring system containing both pyran and benzopyran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranobenzopyran derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclocoumarol: Another pyranobenzopyran derivative with anticoagulant properties.
Methanopyranorin: Known for its unique structural features and potential biological activities.
Cumopyran: A compound with similar structural motifs but different substituents.
Uniqueness
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms and a methyl group in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
61189-38-6 |
|---|---|
Formule moléculaire |
C13H6Cl2O4 |
Poids moléculaire |
297.09 g/mol |
Nom IUPAC |
3,4-dichloro-7-methylpyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C13H6Cl2O4/c1-5-3-2-4-6-10(5)18-12(16)7-8(14)9(15)13(17)19-11(6)7/h2-4H,1H3 |
Clé InChI |
UNNFITYGEPHMJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=C(C(=C(C(=O)O3)Cl)Cl)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


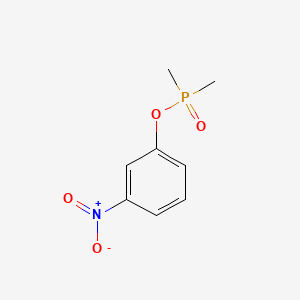
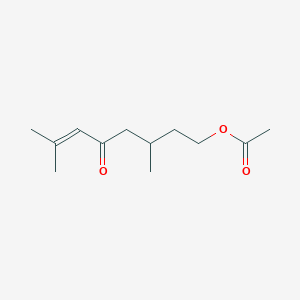
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
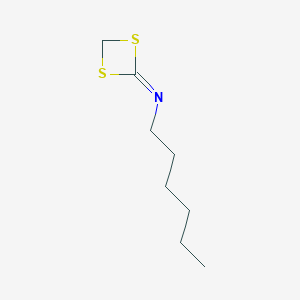

![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)

propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
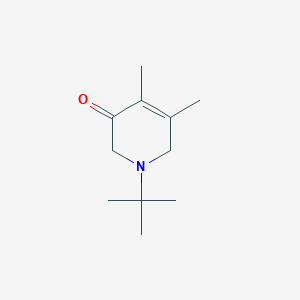
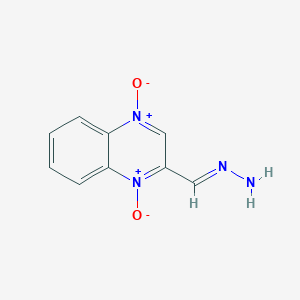


![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
